molecular formula C20H23ClFN3O2 B2716401 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-98-6

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2716401
CAS No.: 1049439-98-6
M. Wt: 391.87
InChI Key: TURHCDMSCUSSPQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClFN3O2 and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of derivatives similar to 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide has been synthesized, showing significant antimicrobial and anticancer activities. These compounds, evaluated through molecular docking studies, exhibit potential as lead molecules for designing new anticancer drugs due to their ability to bind effectively within the cancer cell's binding pocket. Notably, one compound demonstrated notable anticancer activity, albeit lower than standard drugs like 5-fluorouracil and tomudex, highlighting its potential for further optimization and development as an anticancer agent (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Potential Pesticides

N-derivatives of a similar structural family have been identified as potential pesticides through X-ray powder diffraction characterization. These derivatives exhibit promising pesticidal properties, opening new avenues for developing more effective and environmentally friendly pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Serotonin-Selective Reuptake Inhibitors

Research into the chemical class of this compound has led to the synthesis of compounds aiming to serve as selective serotonin reuptake inhibitors (SSRIs). These new molecules, designed to mitigate adverse reactions commonly associated with SSRIs, such as sexual dysfunction, present a novel approach to enhancing the therapeutic profile of antidepressants. Preliminary findings suggest these compounds exhibit binding at the serotonin reuptake transporter (SERT), indicating their potential as SSRI candidates with an improved adverse reaction profile, though further evaluation is necessary (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O2/c21-16-1-7-19(8-2-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)18-5-3-17(22)4-6-18/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHCDMSCUSSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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